N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated phenylpropene moiety and a dimethylphenoxyacetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of the brominated phenylpropene intermediate. This intermediate is then reacted with 2-(2,6-dimethylphenoxy)acetohydrazide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated site, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions may result in the replacement of the bromine atom with another functional group.
Scientific Research Applications
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(1E,2Z)-2-iodo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(1E,2Z)-2-fluoro-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the combination of the brominated phenylpropene moiety and the dimethylphenoxyacetohydrazide group provides a distinct structure that can interact with specific molecular targets in unique ways.
Properties
Molecular Formula |
C19H19BrN2O2 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H19BrN2O2/c1-14-7-6-8-15(2)19(14)24-13-18(23)22-21-12-17(20)11-16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,22,23)/b17-11-,21-12+ |
InChI Key |
SUBPCTXRAJTAGG-NHJUXKLCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC(=CC2=CC=CC=C2)Br |
Origin of Product |
United States |
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